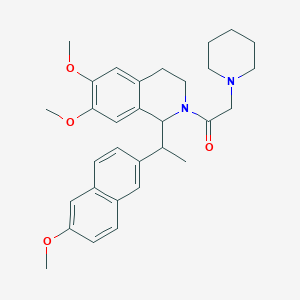
辛基苯醚
概述
描述
Octyl phenyl ether (OPE) is an ether compound with the chemical formula C8H17O. It is a colorless liquid with a faint odor, and is insoluble in water but soluble in most organic solvents. OPE is used as a solvent in many industrial and laboratory applications, including paints, coatings, and adhesives. It is also used as a surfactant in cosmetics and personal care products. OPE has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学研究应用
神经激肽(NK1)拮抗剂
辛基苯醚,如1-苯基-8-氮杂双环[3.2.1]辛烷醚,被确定为NK1受体拮抗剂。这些化合物以其对NK1拮抗剂的高亲和力和持久的作用时间而闻名,具有潜在的应用于靶向神经动力学途径(Huscroft et al., 2006)。
液晶的合成
从辛基苯醚衍生物制备的1-(4-羟基苯基)辛-2-烯-1-酮的取代苄基醚显示出作为液晶添加剂的潜力。这些化合物在含氟液晶的合成中作为有用的中间体,表明它们在材料科学和显示技术应用中的潜力(Kovganko & Kovganko, 2005)。
环境影响研究
在环境研究中,像多溴联苯醚(PBDEs)这样的辛基苯醚已被分析其分布和影响。中国南部的一项研究评估了土壤中PBDEs的浓度和分布,突显了电子废物回收对周围地区的环境影响(Zhang et al., 2014)。
有机合成中的醚化学
辛基苯醚在教学有机合成技术中起着重要作用,例如Williamson醚合成。这在合成烯丙基苯醚及其重排为2-烯丙基酚的过程中得到体现,强调了它们在教育环境中展示醚化学关键反应的作用(Sanford et al., 2009)。
表面活性剂结合行为
一项光谱研究探讨了非离子表面活性剂如辛基苯醚与环糊精的结合行为。这项研究为了解表面活性剂与环糊精之间的相互作用提供了见解,这对于理解它们在各种工业过程中的应用至关重要(Du et al., 2004)。
纳米复合材料和形状记忆效应
研究了环氧-接枝-聚氧乙烯辛基苯醚对碳纳米管/水性环氧纳米复合材料的制备和性能的影响。这些纳米复合材料表现出三重形状记忆效应,突显了辛基苯醚衍生物在先进材料科学应用中的潜力(Dong et al., 2015)。
通过异质催化合成醚
通过生物质基醇与1-辛烯在异质酸催化剂上的醚化反应合成长烷基链醚代表了另一个应用领域。这种方法突显了辛基苯醚在可再生化学原料开发中的潜力(Ruppert et al., 2009)。
安全和危害
未来方向
The development of novel catalytic methods for transformations has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents as the main topic the state-of-the-art with respect to S N -methods that are promoted by Lewis bases and points out potential future directions for further innovations .
作用机制
n-Octyl Phenyl Ether, also known as octoxybenzene, (Octyloxy)benzene, or Octyl phenyl ether, is a chemical compound with the molecular formula C14H22O . Here is an overview of its mechanism of action:
Target of Action
Similar compounds like triton x-100, a nonionic surfactant, have been shown to interact with cell membranes, leading to cell lysis and protein extraction .
Biochemical Pathways
It’s plausible that it could affect pathways related to cell membrane integrity and function, given its potential interaction with cell membranes .
Result of Action
Based on its potential interaction with cell membranes, it could lead to changes in cell membrane integrity and function, potentially leading to cell lysis .
属性
IUPAC Name |
octoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061994 | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-07-1 | |
| Record name | (Octyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (octyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (octyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of polyoxyethylene (9) octyl phenyl ether in emulsion stability?
A1: Polyoxyethylene (9) octyl phenyl ether acts as a surfactant, reducing the interfacial tension between oil and water phases in oil-in-water emulsions []. This enhances emulsion stability by preventing droplet coalescence. The presence of dodecanol can further improve stability through a synergistic effect, leading to smaller droplet sizes and a narrower droplet size distribution [].
Q2: Can polyoxyethylene octyl phenyl ether be used in lithium-ion conducting electrolytes?
A2: Yes, research indicates that polyoxyethylene octyl phenyl ether, when combined with lithium perchlorate, forms a polymer electrolyte with promising ionic conductivity []. This is attributed to the complexation between the ether and the lithium salt, facilitating ion transport.
Q3: How does polyoxyethylene octyl phenyl ether influence the crystallization of β-cyclodextrin?
A3: Polyoxyethylene octyl phenyl ether forms inclusion complexes with β-cyclodextrin in a 2:1 stoichiometry []. This interaction influences the crystallization behavior of β-CD, with the hydrophilic polyethylene glycol chain of the ether hindering phase separation [].
Q4: Has polyoxyethylene octyl phenyl ether been used in deinking applications?
A4: Yes, a phosphate derivative of polyoxyethylene octyl phenyl ether has been synthesized and investigated for its potential in deinking waste newsprint []. Results suggest it can effectively enhance the deinking process, resulting in improved brightness and reduced dust levels in the recycled paper [].
Q5: Can polyoxyethylene octyl phenyl ether modify the properties of building materials?
A6: Research indicates that incorporating polyoxyethylene octyl phenyl ether into a building heat insulation mortar can improve its waterproof properties []. This is likely due to the surfactant's ability to reduce the surface tension of water, thus limiting its penetration into the mortar.
Q6: How does polyoxyethylene tert-octyl phenyl ether interact with dodecyltrimethylammonium bromide in mixed micelles?
A6: Isothermal titration calorimetry studies reveal that polyoxyethylene tert-octyl phenyl ether (TX100) and dodecyltrimethylammonium bromide (DTAB) exhibit synergistic interactions within mixed micelles []. These interactions influence the micellization process and the overall stability of the mixed micellar system.
Q7: Can polyoxyethylene tert-octyl phenyl ether impact the interactions between sodium polyacrylate and dodecyltrimethylammonium bromide?
A7: Yes, the presence of polyoxyethylene tert-octyl phenyl ether (TX100) affects the interactions between sodium polyacrylate (PANa) and dodecyltrimethylammonium bromide (DTAB) []. ITC studies suggest a complex interplay of electrostatic interactions, polymer-induced micellization, and cross-linking of polymer chains, all influenced by the presence of TX100 [].
Q8: How does polyoxyethylene octyl phenyl ether impact the enzymatic activity of cholinesterase?
A8: Polyoxyethylene octyl phenyl ether exhibits an inhibitory effect on the enzymatic activity of cholinesterase []. This inhibition is concentration-dependent and can be utilized for the spectrophotometric determination of surfactant concentrations [].
Q9: What is the effect of polyoxyethylene octyl phenyl ether on the properties of poly(2-ethylaniline)?
A9: The incorporation of polyoxyethylene octyl phenyl ether (Triton X-100) during the chemical deposition of poly(2-ethylaniline) (P2EANI) significantly affects the polymer's properties []. QCM measurements show a rapid and sharp frequency shift during P2EANI polymerization in the presence of Triton X-100, indicating its influence on the doping and adsorption processes [].
Q10: Can polyoxyethylene octyl phenyl ether be used to organize carbon nanotubes onto polymeric fibers?
A10: Yes, polyoxyethylene octyl phenyl ether facilitates the adsorption of multiwalled carbon nanotubes (MWCNTs) onto the surface of polymeric fibers []. This organized structure can significantly enhance the electrical conductivity of the fibers, making them suitable for various applications.
Q11: Can polyoxyethylene octyl phenyl ether be used for enzyme extraction?
A11: Yes, an aqueous two-phase system using polyoxyethylene octyl phenyl ether and K2HPO4 has been successfully employed for the release and partial purification of L-asparaginase from Escherichia coli cells [].
Q12: What are the potential environmental impacts of polyoxyethylene octyl phenyl ether?
A12: While polyoxyethylene octyl phenyl ether has many applications, it's essential to consider its potential environmental impact. Research is needed to understand its biodegradability, ecotoxicological effects, and potential for bioaccumulation. Developing strategies for its responsible use, recycling, and waste management will be crucial [].
Q13: Can polyoxyethylene octyl phenyl ether enhance the sensitivity of analytical techniques?
A13: Yes, polyoxyethylene octyl phenyl ether can act as a sensitizer in flame atomic absorption spectrometry (FAAS) [, ]. For instance, its addition significantly enhances the sensitivity of FAAS for determining trace amounts of copper and zinc [].
Q14: Can polyoxyethylene octyl phenyl ether be used in microemulsion systems for kinetic studies?
A14: Yes, polyoxyethylene octyl phenyl ether (TX-100) has been utilized in microemulsion systems for studying enzyme kinetics []. For example, the kinetics of glucose oxidase-catalyzed oxidation of β-D-glucose were investigated in water-in-oil microemulsions stabilized by TX-100 [].
Q15: How does polyoxyethylene octyl phenyl ether affect the properties of porous low-k materials?
A15: The presence of polyoxyethylene octyl phenyl ether in wet clean solutions can significantly alter the properties of mesoporous low-k materials []. This is primarily due to the surfactant's incorporation into the material's pores, affecting its optical properties and potentially impacting its performance in microelectronic applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

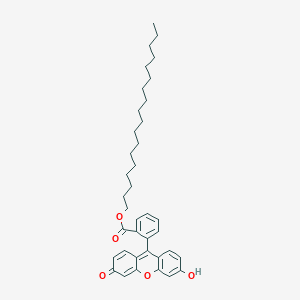


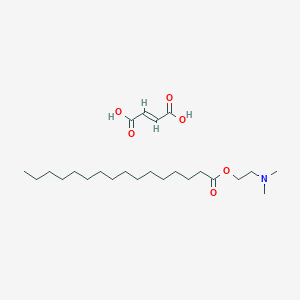
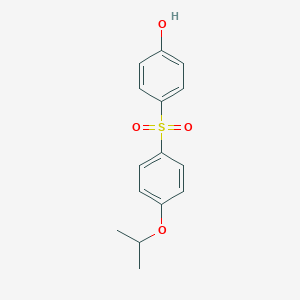

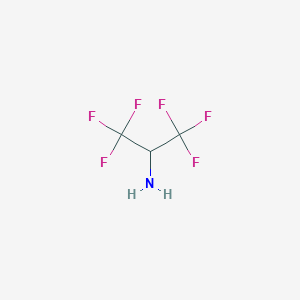
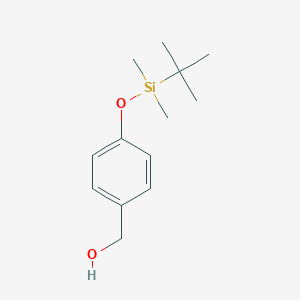
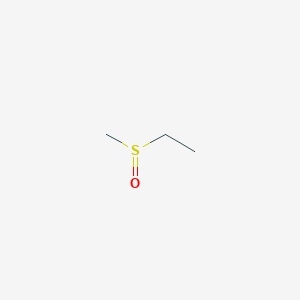
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
